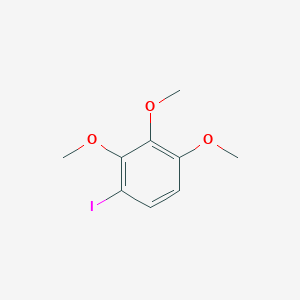

1-Iodo-2,3,4-trimethoxybenzene

概要

説明

準備方法

化学反応の分析

エトルフィン塩酸塩は、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、エトルフィン分子の官能基を修飾し、薬理作用を変化させる可能性があります。

還元: 還元反応は、エトルフィン構造の二重結合を修飾するために使用できます。

これらの反応で使用される一般的な試薬には、強力な酸化剤、還元剤、さまざまな触媒が含まれます。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .

科学的研究の応用

エトルフィン塩酸塩には、いくつかの科学研究における応用があります。

化学: オピオイド受容体結合および活性に関する研究における参照化合物として使用されます。

生物学: 研究者は、エトルフィン塩酸塩を使用して、オピオイドがさまざまな生物系に及ぼす影響を研究しています。

医学: その極端な効力のために、人間の医療には使用されませんが、エトルフィン塩酸塩は、大型動物の麻痺のための獣医学において貴重です.

作用機序

エトルフィン塩酸塩は、中枢神経系のオピオイド受容体に結合することで効果を発揮します。 それは、痛み調節やその他の生理学的プロセスに関与する、μ型、δ型、κ型のオピオイド受容体のアゴニストです . エトルフィン塩酸塩がこれらの受容体に結合すると、強力な鎮痛効果に加えて、鎮静作用と麻痺作用が生じます .

類似化合物の比較

エトルフィン塩酸塩は、他のオピオイドと比較して、その非常に高い効力によってユニークです。類似の化合物には、以下が含まれます。

モルヒネ: 自然に存在するオピオイドで、効力は大幅に低いです。

フェンタニル: 合成オピオイドで、効力は高いですが、エトルフィン塩酸塩ほど強力ではありません。

カルフェンタニル: 獣医学において、同様に使用される、別の高効力合成オピオイド.

エトルフィン塩酸塩は、その作用の発現が速く、ジプレノルフィンなどの拮抗薬で効果を迅速に逆転できるため、際立っています .

類似化合物との比較

Etorphine hydrochloride is unique due to its extremely high potency compared to other opioids. Similar compounds include:

Morphine: A naturally occurring opioid with significantly lower potency.

Fentanyl: A synthetic opioid with high potency, but still less potent than etorphine hydrochloride.

Carfentanil: Another highly potent synthetic opioid, used similarly in veterinary medicine.

Etorphine hydrochloride stands out due to its rapid onset of action and the ability to reverse its effects quickly with an antagonist such as diprenorphine .

生物活性

1-Iodo-2,3,4-trimethoxybenzene, a halogenated derivative of trimethoxybenzene, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to combretastatin analogs, which are known for their antitumor properties. This article delves into the synthesis, biological activities, and therapeutic potentials of this compound, supported by various studies and findings.

Synthesis

The synthesis of this compound typically involves halogenation reactions of trimethoxybenzene derivatives. The compound can be synthesized through electrophilic aromatic substitution methods or via coupling reactions with arylboronic acids in the presence of catalysts like palladium .

Biological Activity

The biological activity of this compound has been explored in several studies focusing on its anticancer properties and other pharmacological effects.

Anticancer Activity

-

Cell Line Studies :

- In vitro studies have shown that this compound exhibits significant antiproliferative activity against various cancer cell lines including MDA-MB 231 (breast cancer), HeLa (cervical cancer), A549 (lung cancer), and IMR-32 (neuroblastoma). The IC50 values for these cell lines ranged from approximately 8.39 µM to 23.94 µM .

- Comparatively, doxorubicin, a standard chemotherapy drug, demonstrated lower IC50 values (0.89 µM for MDA-MB 231 and 1.68 µM for HeLa), indicating that while this compound is less potent than doxorubicin, it still possesses noteworthy cytotoxicity against cancer cells .

- Mechanism of Action :

Other Biological Activities

-

Antitubulin Activity :

- Research indicates that modifications in the structure of trimethoxybenzene derivatives can significantly affect their antitubulin activity. For instance, compounds derived from this compound were tested against bovine brain tubulin and exhibited varying levels of activity depending on their substituents .

-

Leishmanicidal Activity :

- Some studies have also investigated the leishmanicidal properties of related compounds derived from iodo-trimethoxybenzenes against Leishmania braziliensis. While specific data on this compound was limited, related compounds showed promising results with IC50 values significantly lower than that of amphotericin B .

Comparative Biological Activity Table

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MDA-MB 231 | 9.85–23.94 | |

| This compound | HeLa | 8.39–11.70 | |

| Doxorubicin | MDA-MB 231 | 0.89 | |

| Doxorubicin | HeLa | 1.68 | |

| Amphotericin B | Leishmania | 22 |

Case Studies

Several case studies highlight the potential applications of iodo-substituted trimethoxybenzenes in cancer therapy:

- Study on Antitumor Efficacy : A study evaluated the efficacy of various combretastatin analogs in inhibiting tumor growth in xenograft models. Results indicated that compounds similar to this compound showed reduced tumor sizes compared to controls .

- Mechanistic Insights : Another investigation focused on the interaction between these compounds and tubulin proteins using molecular docking studies. The binding affinities were comparable to known inhibitors like combretastatin A-4 .

特性

IUPAC Name |

1-iodo-2,3,4-trimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IO3/c1-11-7-5-4-6(10)8(12-2)9(7)13-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJVXXRZXCIPZDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)I)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20948096 | |

| Record name | 1-Iodo-2,3,4-trimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20948096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25245-37-8 | |

| Record name | 1-Iodo-2,3,4-trimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25245-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC84517 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84517 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Iodo-2,3,4-trimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20948096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。